2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one
CAS No.: 946755-49-3
Cat. No.: VC7822544
Molecular Formula: C12H12ClNO
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946755-49-3 |
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Molecular Formula | C12H12ClNO |
Molecular Weight | 221.68 g/mol |
IUPAC Name | 2-(chloromethyl)-5,8-dimethyl-1H-quinolin-4-one |
Standard InChI | InChI=1S/C12H12ClNO/c1-7-3-4-8(2)12-11(7)10(15)5-9(6-13)14-12/h3-5H,6H2,1-2H3,(H,14,15) |
Standard InChI Key | CMLVRHPZEYBTMX-UHFFFAOYSA-N |
SMILES | CC1=C2C(=O)C=C(NC2=C(C=C1)C)CCl |
Canonical SMILES | CC1=C2C(=O)C=C(NC2=C(C=C1)C)CCl |
Introduction
Chemical Identity and Nomenclature
2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one (CAS: 946755-49-3) is a heterocyclic organic compound with the molecular formula and a molecular weight of 221.68 g/mol . Its IUPAC name derives from the quinoline backbone, where:
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A chloromethyl group (-CHCl) is attached to position 2.
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Methyl groups (-CH) occupy positions 5 and 8.
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A ketone (=O) is present at position 4, with the tautomeric hydrogen at the nitrogen (1H) .
The compound’s SMILES representation is , and its InChIKey is .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 2-(chloromethyl)-5,8-dimethylquinolin-4(1H)-one typically involves Friedländer quinoline synthesis or Conrad-Limpach cyclization, with modifications to introduce substituents. A representative method includes:
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Cyclization: Reacting 2-fluoroaniline with ethyl 2-methylacetoacetate in polyphosphoric acid (PPA) at 150°C to form the quinoline core .
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Chloromethylation: Introducing the chloromethyl group via electrophilic substitution using chloromethylating agents like formaldehyde and HCl .
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Methylation: Installing methyl groups at positions 5 and 8 using methyl iodide (MeI) in dimethylformamide (DMF) .
A detailed protocol from PubChem describes the reaction of 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline with 2-pyridone in tetrahydrofuran (THF), followed by reflux and purification via column chromatography .
Optimization Strategies
Recent advances emphasize solvent-free conditions and microwave-assisted synthesis to improve yields (up to 82%) and reduce reaction times . For instance, polyphosphoric acid (PPA) catalyzes cyclization at 90°C without solvents, minimizing side products .
Physical and Chemical Properties
The compound’s planar quinoline system facilitates π-π stacking interactions, as observed in crystallographic studies of analogs . Weak intermolecular C–H···O hydrogen bonds further stabilize its solid-state structure .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl): Peaks at δ 2.33 (s, 3H, CH), 2.81 (s, 3H, CH), and 7.40–7.30 (m, aromatic H) .
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NMR: Carbonyl (C=O) at δ 163.75 ppm, aromatic carbons between δ 119.0–151.8 ppm .
X-ray Crystallography
Single-crystal X-ray diffraction of the analog 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate reveals a dihedral angle of 81.03° between the quinoline and benzoate rings, with centroid–centroid distances of 3.68 Å for π-π interactions .
Reactivity and Functionalization
The chloromethyl group at position 2 serves as a versatile handle for further derivatization:
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Nucleophilic Substitution: Reacts with amines or thiols to form secondary amines or sulfides .
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Oxidation: Converts to a carbonyl group under strong oxidizing conditions .
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Cross-Coupling: Participates in Suzuki-Miyaura couplings with aryl boronic acids .
Notably, the compound’s electron-deficient quinoline core enhances its susceptibility to electrophilic aromatic substitution at position 7 .
Hazard Statement | Precautionary Measure |
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H301: Toxic if swallowed | P264: Wash skin thoroughly after handling |
H311: Toxic in contact with skin | P280: Wear protective gloves/clothing |
H331: Toxic if inhaled | P304+P340: Remove to fresh air |
H341: Suspected of causing genetic defects | P405: Store locked up |
The compound is classified under UN 2811 (Toxic Solid, Organic) and requires storage at 2–8°C in a sealed container .
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